molecular formula C10H9N7O2 B11476214 4-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-

4-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-

Cat. No.: B11476214
M. Wt: 259.22 g/mol
InChI Key: UETMBAIGFHZCIO-UHFFFAOYSA-N
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Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound featuring multiple oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms, known for their diverse applications in medicinal chemistry, materials science, and as energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves multiple steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation using 35% hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, nitric acid.

    Reducing agents: Sodium borohydride, hydrogen gas.

    Solvents: Toluene, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amino groups can yield nitro derivatives, while reduction can revert nitro groups back to amino groups.

Scientific Research Applications

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan

Uniqueness

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is unique due to its dual oxadiazole rings and pyridine moiety, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in various fields .

Properties

Molecular Formula

C10H9N7O2

Molecular Weight

259.22 g/mol

IUPAC Name

4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H9N7O2/c11-8-7(15-19-16-8)9-14-10(18-17-9)13-5-6-1-3-12-4-2-6/h1-4H,5H2,(H2,11,16)(H,13,14,17)

InChI Key

UETMBAIGFHZCIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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